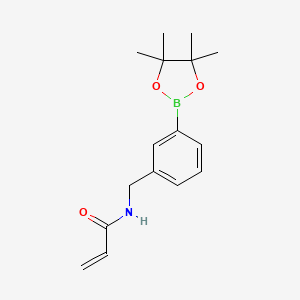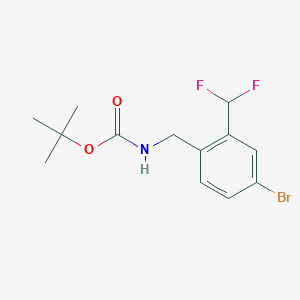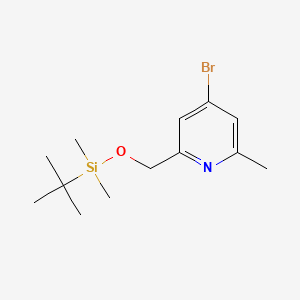
KRAS G12D inhibitor 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS G12D inhibitor 5 is a small molecule designed to target the KRAS G12D mutation, which is one of the most common oncogenic mutations found in various cancers, particularly pancreatic cancer. This mutation results in the continuous activation of the KRAS protein, leading to uncontrolled cell growth and proliferation. This compound aims to inhibit this aberrant signaling pathway, thereby providing a potential therapeutic option for cancers driven by the KRAS G12D mutation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 5 typically involves a multi-step process that includes the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography and crystallization .
化学反応の分析
Types of Reactions
KRAS G12D inhibitor 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions are typically intermediates that are further functionalized to yield the final this compound compound. These intermediates may include various substituted aromatic rings, amides, and heterocycles .
科学的研究の応用
KRAS G12D inhibitor 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12D.
Biology: Employed in cell-based assays to investigate the effects of KRAS inhibition on cell proliferation, apoptosis, and signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating cancers driven by the KRAS G12D mutation, particularly pancreatic cancer.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery programs .
作用機序
KRAS G12D inhibitor 5 exerts its effects by binding to the KRAS G12D protein and preventing its interaction with downstream effectors such as RAF1. This inhibition disrupts the KRAS-mediated signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway, leading to reduced cell proliferation and increased apoptosis .
類似化合物との比較
KRAS G12D inhibitor 5 is compared with other similar compounds, such as:
MRTX1133: Another potent KRAS G12D inhibitor that binds to both the inactive and active states of KRAS G12D.
Q2a Compound: A quinazoline-based derivative that specifically inhibits the growth of KRAS G12D mutant cells.
TH-Z835: A representative inhibitor that forms a salt bridge with the Asp12 residue of KRAS G12D.
The uniqueness of this compound lies in its specific binding affinity and selectivity for the KRAS G12D mutation, as well as its ability to disrupt multiple downstream signaling pathways, making it a promising candidate for targeted cancer therapy .
特性
分子式 |
C31H31ClF2N6O2 |
|---|---|
分子量 |
593.1 g/mol |
IUPAC名 |
5-chloro-4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]naphthalen-2-ol |
InChI |
InChI=1S/C31H31ClF2N6O2/c32-24-4-1-3-17-9-21(41)10-22(25(17)24)27-26(34)28-23(12-35-27)29(39-14-19-5-6-20(15-39)36-19)38-30(37-28)42-16-31-7-2-8-40(31)13-18(33)11-31/h1,3-4,9-10,12,18-20,36,41H,2,5-8,11,13-16H2/t18-,19?,20?,31+/m1/s1 |
InChIキー |
MREIKMRVSAOCHR-RMIANRRMSA-N |
異性体SMILES |
C1C[C@]2(C[C@H](CN2C1)F)COC3=NC4=C(C(=NC=C4C(=N3)N5CC6CCC(C5)N6)C7=C8C(=CC(=C7)O)C=CC=C8Cl)F |
正規SMILES |
C1CC2(CC(CN2C1)F)COC3=NC4=C(C(=NC=C4C(=N3)N5CC6CCC(C5)N6)C7=C8C(=CC(=C7)O)C=CC=C8Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13924471.png)
![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)






![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)


